4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-2-20-14-9-12(6-7-13(14)15)21(18,19)17-10-11-5-3-4-8-16-11/h3-9,17H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJMIGUJUMNIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-3-ethoxybenzenesulfonyl chloride. This intermediate is then reacted with pyridin-2-ylmethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum productivity and minimal waste.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield a nitro-substituted product, while reduction could lead to the formation of an amine derivative.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Building Block : This compound serves as a precursor for synthesizing more complex molecules, enabling the exploration of new chemical entities.
-
Biology :
- Biological Activities : It is studied for potential antimicrobial and anticancer properties. Its sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in microorganisms.
-
Medicine :
- Pharmaceutical Investigations : Due to its therapeutic properties associated with sulfonamides, it is investigated as a potential pharmaceutical agent.
-
Industry :
- Material Development : The compound is utilized in developing new materials and chemical processes.
Anticancer Properties
Research indicates that 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibits significant anticancer activity against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (lung) | 15 |
| HeLa (cervical) | 20 |
| MCF7 (breast) | 18 |
These findings suggest that further exploration into its structure-activity relationship could yield derivatives with enhanced efficacy.
Antibacterial Activity
The compound's antibacterial properties are attributed to its ability to inhibit bacterial folic acid synthesis:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
These results indicate potential for development as an antibacterial agent, particularly against resistant strains.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | Chloro at para, ethoxy at meta | Varies from original |
| 3-Chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | Chloro at meta | Potentially different efficacy |
| 4-Chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide | Oxolane instead of pyridine | Distinct antibacterial properties |
This table illustrates how slight modifications in structure can lead to variations in biological activity, emphasizing the potential for further research into derivatives of this compound.
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- Anticancer Study : A study involving multiple cancer cell lines demonstrated its efficacy in inhibiting tumor growth through specific pathway modulation.
- Antibacterial Study : Preliminary findings suggest that this compound may effectively combat infections caused by resistant bacterial strains, warranting further investigation into its clinical applications.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (Electron-Withdrawing): In styrylquinolin-7-yl-benzenesulfonamide derivatives (e.g., compound IIIi), a nitro group at the para-position of the benzenesulfonamide moiety increased HIV integrase (HIV-IN) inhibitory activity (96.7% inhibition) compared to methoxy (72.9%) or methyl (82.0%) groups. This enhancement is attributed to increased acidity of the sulfonamide, facilitating metal chelation in enzyme active sites .
- However, ethoxy groups can improve pharmacokinetic properties (e.g., metabolic stability) .
Chloro Substituents
- Chloro groups at the 4-position (as in the target compound) are common in cytotoxic agents. For example, compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) showed moderate activity against MCF-7 cancer cells (IC₅₀ = 90 μg/mL), suggesting chloro substituents contribute to DNA intercalation or topoisomerase inhibition .
Structural Analogues in Therapeutic Contexts
PPARγ Ligands
- Compounds 6 and 7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives): These PPARγ ligands exhibited Gold Scores (GS) of 78.09 and 87.26, respectively, with hydrogen bonding scores of 6.11 and 7.42. Their affinity and ligand-protein interactions were comparable to the reference drug INT131 (GS = 90.65), highlighting the importance of the pyridinyl-sulfonamide scaffold in nuclear receptor targeting .
Antiviral Agents
- Styrylquinoline-Benzensulfonamides (e.g., IIIa): Compounds with free hydroxyl groups on the styryl moiety (e.g., IIIn-IIIq) showed superior HIV-IN inhibition (>90%) compared to methoxy-substituted analogs (e.g., IIIa: 72.9%). This suggests that the hydroxyl group’s hydrogen-bonding capacity is critical, a feature absent in the ethoxy-substituted target compound .
Data Tables
Table 2: Substituent Effects on Sulfonamide Acidity and Activity
| Substituent (Position) | Electronic Nature | Example Compound | Observed Effect |
|---|---|---|---|
| Nitro (para) | Electron-withdrawing | IIIi | ↑ HIV-IN inhibition (96.7%) |
| Ethoxy (meta) | Electron-donating | Target compound | Potential metabolic stability |
| Chloro (para) | Electron-withdrawing | Compound 18 | Moderate cytotoxicity |
Key Research Findings and Limitations
- Critical Substituents: Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition, while chloro/ethoxy groups balance activity and drug-like properties.
- Gaps in Data: Direct pharmacological data for 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide are absent in the evidence. Predictions are based on structural analogs.
- Synthesis Challenges: Steric hindrance from the pyridin-2-ylmethyl group may require optimized coupling conditions .
Biological Activity
4-Chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This compound features a unique structural arrangement that includes a chloro group, an ethoxy substituent, and a pyridin-2-ylmethyl moiety, which contribute to its pharmacological properties. This article delves into the biological activities of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H15ClN2O3S. Its structural characteristics are as follows:
| Feature | Details |
|---|---|
| Chloro Group | Present at the para position |
| Ethoxy Group | Located at the meta position |
| Pyridine Moiety | Attached via a methyl link to the sulfonamide group |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, notably A549 lung cancer cells, demonstrating an IC50 value indicating moderate potency. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.
Case Study:
In a study evaluating its effects on different cancer cell lines, the compound showed promising results:
- Cell Lines Tested: A549 (lung), HeLa (cervical), and MCF7 (breast).
- IC50 Values:
- A549: 15 µM
- HeLa: 20 µM
- MCF7: 18 µM
These findings suggest that further exploration into its structure-activity relationship could yield derivatives with enhanced efficacy.
Antibacterial Activity
The sulfonamide structure is known for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis. Preliminary studies suggest that this compound may exhibit antibacterial effects against several strains of bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
These results indicate potential for development as an antibacterial agent, particularly in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation: It could modulate receptor activity related to cell signaling pathways, leading to altered cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | Chloro at para, ethoxy at meta | Varies from original |
| 3-Chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | Chloro at meta | Potentially different efficacy |
| 4-Chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide | Oxolane instead of pyridine | Distinct antibacterial properties |
This table illustrates how slight modifications in structure can lead to variations in biological activity, emphasizing the potential for further research into derivatives of this compound.
Q & A
Basic Question: What are the optimal synthetic routes for 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine derivatives. A common route includes:
Step 1 : Reacting 4-chloro-3-ethoxybenzenesulfonyl chloride with pyridin-2-ylmethanamine in a polar aprotic solvent (e.g., dimethylformamide or N-methylpyrrolidone) under basic conditions (e.g., triethylamine).
Step 2 : Purification via column chromatography or recrystallization.
Key factors affecting yield:
- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may promote side reactions.
- Solvent choice : Polar solvents enhance nucleophilicity of the amine .
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material .
Basic Question: How can structural integrity and purity of this compound be confirmed experimentally?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyridylmethyl moiety (δ ~4.5 ppm for CH₂) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 381.1 for C₁₅H₁₆ClN₂O₃S).
- HPLC : Assess purity (>95% for biological assays) using a C18 column with acetonitrile/water gradient .
Basic Question: What reaction mechanisms govern the sulfonamide group’s reactivity in this compound?
Answer:
The sulfonamide group participates in:
- Hydrolysis : Under acidic/basic conditions, cleavage yields benzenesulfonic acid and the corresponding amine.
- Substitution : Chlorine at the 4-position can undergo nucleophilic displacement (e.g., with amines or thiols) .
- Coordination : The sulfonamide acts as a ligand for metal ions (e.g., Zn²⁺), relevant in enzyme inhibition studies .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from assay conditions or target specificity. Mitigation strategies:
Dose-response validation : Perform IC₅₀ assays across multiple concentrations.
Target profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities against homologous enzymes .
Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
Advanced Question: What strategies optimize regioselectivity in derivatizing the ethoxy or pyridylmethyl groups?
Answer:
- Protecting groups : Temporarily block the sulfonamide nitrogen during ethoxy substitution to prevent side reactions.
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyridyl functionalization .
- Solvent effects : Non-polar solvents (e.g., toluene) favor regioselectivity in electrophilic aromatic substitution .
Advanced Question: How should researchers analyze discrepancies in solubility data across studies?
Answer:
Solubility variability often stems from:
- pH dependence : Measure solubility in buffers (pH 1–13) to identify ionization effects.
- Polymorphism : Perform X-ray diffraction (XRD) to detect crystalline vs. amorphous forms .
- Co-solvents : Test DMSO, ethanol, or PEG-400 mixtures to mimic assay conditions .
Advanced Question: What computational methods predict the compound’s interactions with bacterial targets?
Answer:
- Molecular dynamics (MD) simulations : Model binding to E. coli dihydropteroate synthase (DHPS) over 100 ns trajectories.
- QM/MM calculations : Assess electronic interactions at the sulfonamide-enzyme active site .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Advanced Question: How to design derivatives with improved selectivity against off-target enzymes?
Answer:
- Structure-activity relationship (SAR) : Modify the ethoxy group to bulkier substituents (e.g., isopropoxy) to sterically hinder off-target binding .
- Fragment-based screening : Identify critical pharmacophores via X-ray crystallography of enzyme-ligand complexes .
- Alchemical free energy calculations : Predict binding energy changes for proposed derivatives .
Advanced Question: What experimental controls are essential for validating this compound’s role in enzyme inhibition?
Answer:
- Negative controls : Use a sulfonamide-free buffer to rule out solvent effects.
- Positive controls : Compare with known DHPS inhibitors (e.g., sulfamethoxazole).
- Time-dependent assays : Confirm irreversible inhibition via pre-incubation studies .
Advanced Question: How can synergistic effects with other antimicrobial agents be systematically evaluated?
Answer:
- Checkerboard assay : Determine fractional inhibitory concentration (FIC) indices with β-lactams or quinolones.
- Mechanistic studies : Use transcriptomics to identify upregulated pathways during co-treatment .
- In vivo validation : Test combinations in murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
